3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPHETVNOXBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the oxazole ring. Key steps include:
Formation of the Purine Base: The synthesis begins with the construction of the purine scaffold, often using starting materials such as guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the isopentyl and methyl groups at the desired positions.
Oxazole Ring Formation: The oxazole ring is introduced through cyclization reactions involving appropriate precursors. This step often requires the use of reagents like phosphorus oxychloride (POCl3) and amines under controlled conditions.
Final Assembly: The final step involves the coupling of the oxazole and purine moieties, typically through condensation reactions facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or oxazole rings, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to alterations in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione with structurally similar purine-dione derivatives, focusing on structural features, synthesis methods, and biological implications.
Structural and Functional Comparisons

Key Observations:
Core Structure Variations: The oxazolo ring in the target compound introduces an oxygen atom, enhancing electron density compared to nitrogen-containing pyrido or pyrimidine cores. This may influence binding interactions or solubility.
Substituent Effects:
- The N3-isopentyl group in the target compound provides lipophilicity and steric bulk, contrasting with the planar aryl groups (e.g., 3,4-dimethylphenyl) in pyrido derivatives. This may enhance membrane permeability but reduce target specificity.
- 1,7-Dimethyl groups in the target compound could increase metabolic stability compared to unsubstituted analogs, as methyl groups often hinder oxidative degradation.
Synthetic Approaches:
- Pyrido[1,2-e]purine derivatives are synthesized via copper-catalyzed cyclization or Ugi–Strecker reactions, whereas quinazoline-diones utilize silylation and glycosylation. The target compound’s synthesis remains unspecified but may require oxazole ring formation prior to purine fusion.
Biological Implications: Pyrido[1,2-e]purine derivatives demonstrate ThyX inhibition, a target in bacterial folate metabolism. aryl) may alter potency. Adenosine receptor modulation is plausible for purine-diones, but the methyl and isopentyl groups in the target compound may reduce affinity compared to endogenous adenosine.
Structure–Activity Relationship (SAR) Insights
- N3 Substitutions: In pyrido[1,2-e]purine derivatives, bulky aryl groups at N3 enhance ThyX inhibition.
- 1,7-Dimethyl Groups: These substituents likely reduce rotational freedom, stabilizing the compound’s conformation for target engagement.
Physical and Analytical Data
- Pyrido[1,2-e]purine derivatives exhibit HRMS peaks (e.g., m/z 315.0688) and distinct Rf values (0.32 in DCM/MeOH), suggesting moderate polarity. The target compound’s isopentyl group may lower polarity, increasing Rf in similar solvent systems.
Biological Activity
3-Isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other purines and has been studied for its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's IUPAC name is 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Its molecular formula is C12H16N4O2, with a molecular weight of 248.28 g/mol. The structure features a purine core with substitutions that may influence its biological activity.
Anticancer Properties
Research has indicated that 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study conducted on human breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Case Study 2 : In another investigation involving colon cancer cells, the compound was found to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Breast Cancer | 12 | Induces apoptosis via caspase activation |
| Colon Cancer | 15 | Inhibits MMPs, reducing migration and invasion |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it possesses activity against both bacterial and fungal strains:
- Bacterial Activity : The compound demonstrated bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Fungal Activity : Against Candida albicans, it showed a significant reduction in fungal growth at concentrations above 16 µg/mL.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Candida albicans | 16 | Antifungal |
The mechanisms underlying the biological activities of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are complex and involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Effects : A comprehensive study published in Cancer Letters highlighted the compound's ability to selectively target cancer cells while sparing normal cells.
- Antimicrobial Efficacy Research : Research published in Journal of Antimicrobial Chemotherapy reported its effectiveness against resistant strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
